1-[(4-butoxyphenyl)methyl]-4-phenylpiperazine
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Overview
Description
1-[(4-Butoxyphenyl)methyl]-4-phenylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a butoxyphenyl group and a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butoxyphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 4-butoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Butoxyphenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1-[(4-Butoxyphenyl)methyl]-4-phenylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may also be used in the study of receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system. It may act as a ligand for certain neurotransmitter receptors.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of 1-[(4-butoxyphenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Butoxybenzyl chloride: A precursor in the synthesis of 1-[(4-butoxyphenyl)methyl]-4-phenylpiperazine.
4-Phenylpiperazine: Another precursor used in the synthesis.
1-(4-Butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea:
Uniqueness: this compound stands out due to its unique combination of a butoxyphenyl group and a phenylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-2-3-17-24-21-11-9-19(10-12-21)18-22-13-15-23(16-14-22)20-7-5-4-6-8-20/h4-12H,2-3,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDBLAFRQNHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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